1-Isocyanato-2-methoxyethane

Übersicht

Beschreibung

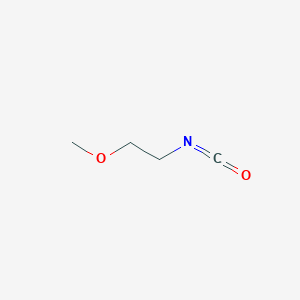

1-Isocyanato-2-methoxyethane is an organic compound with the molecular formula C4H7NO2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound features an isocyanate group (-NCO) and a methoxy group (-OCH3) attached to an ethane backbone. Its unique structure makes it valuable in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

1-Isocyanato-2-methoxyethane undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.

Polymerization: It can be used in the production of polyurethanes by reacting with polyols.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Isocyanato-2-methoxyethane has been utilized in several key areas of research:

Organic Synthesis

The compound serves as a building block for constructing various heterocyclic compounds. Its isocyanate group readily undergoes nucleophilic attacks, enabling the formation of diverse ring systems. This property is particularly valuable in the synthesis of complex organic molecules.

Peptide Chemistry

In peptide chemistry, this compound is employed to introduce N-methyl glycine (MeGly) residues into peptides. This modification enhances the stability and cell permeability of peptides, making them more suitable for therapeutic applications. Such modifications are crucial for developing peptide-based drugs with improved pharmacokinetic properties.

Bioconjugation Reactions

The ability of this compound to react with various functional groups makes it useful in bioconjugation reactions. It can covalently attach to biomolecules such as proteins, antibodies, and nanoparticles, facilitating targeted drug delivery and diagnostics. This application is particularly relevant in the development of novel therapeutic strategies and bioimaging techniques.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in practical applications:

- Dynamic Combinatorial Chemistry : A study explored the use of this compound in creating on-demand molecular receptors for therapeutic proteins. The research demonstrated how the selective recognition of modified amino acids could be achieved using receptors derived from isocyanate chemistry .

- Polymer Chemistry : The compound has been investigated for its potential in synthesizing new polymeric materials with enhanced properties. Its reactivity allows for the modification of polymer backbones, leading to materials with tailored functionalities suitable for various industrial applications .

Safety and Handling Considerations

Due to its flammable and toxic nature, appropriate safety measures must be taken when handling this compound. It is classified as an irritant and should be used in well-ventilated areas with protective equipment.

Wirkmechanismus

The mechanism of action of 1-isocyanato-2-methoxyethane primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various chemical syntheses and industrial applications .

Vergleich Mit ähnlichen Verbindungen

1-Isocyanato-2-methoxyethane can be compared with other isocyanates such as:

Phenyl Isocyanate: Unlike this compound, phenyl isocyanate has an aromatic ring, which affects its reactivity and applications.

Hexamethylene Diisocyanate: This compound has a longer aliphatic chain, making it more suitable for producing flexible polyurethanes.

Toluene Diisocyanate: Toluene diisocyanate is widely used in the production of rigid foams and coatings due to its aromatic structure.

Biologische Aktivität

1-Isocyanato-2-methoxyethane, also known by its CAS number 42170-95-6, is a chemical compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₄H₇NO₂

- Molecular Weight : 101.104 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 115.4 ± 23.0 °C

- Flash Point : 29.5 ± 17.1 °C

- LogP : 0.84

- Vapor Pressure : 19.0 ± 0.2 mmHg at 25°C

This compound exhibits biological activity primarily through its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules such as proteins and nucleic acids. This reactivity can lead to modifications of biomolecules, influencing various cellular processes.

Potential Biological Activities

- Cytotoxicity : Research indicates that isocyanates can induce cytotoxic effects in various cell lines through the formation of adducts with cellular proteins, leading to apoptosis or necrosis.

- Antimicrobial Activity : Some studies suggest that isocyanates possess antimicrobial properties, potentially making them useful in developing antibacterial agents.

Case Studies and Experimental Data

- Cytotoxic Effects on Cancer Cells :

- Antimicrobial Properties :

- Toxicological Assessments :

Dosage and Exposure Considerations

The biological activity of this compound is dose-dependent:

- Low Doses : May exhibit minimal effects or serve as a signaling molecule.

- Moderate to High Doses : Associated with significant cytotoxicity and potential therapeutic effects in cancer treatment contexts.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₄H₇NO₂ | Cytotoxicity, Antimicrobial |

| Isocyanate (general) | Variable | Protein modification, toxicity |

Eigenschaften

IUPAC Name |

1-isocyanato-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-7-3-2-5-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMHNKJWTRJTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559928 | |

| Record name | 1-Isocyanato-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42170-95-6 | |

| Record name | 1-Isocyanato-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isocyanato-2-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.